molecular formula C18H13F6N3O3 B4297211 5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione

5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione

Cat. No.: B4297211
M. Wt: 433.3 g/mol
InChI Key: VZMWBSBMXYGPSI-UHFFFAOYSA-N
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Description

5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound features an imidazolidine-2,4-dione backbone, functionalized with benzylamine, trifluoromethoxyphenyl, and trifluoromethyl groups. These functionalities contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione typically involves multi-step organic synthesis:

  • Step 1: : Formation of the imidazolidine-2,4-dione core from corresponding precursors.

  • Step 2: : Introduction of the benzylamine group via nucleophilic substitution.

  • Step 3: : Attachment of the trifluoromethoxyphenyl and trifluoromethyl groups through electrophilic aromatic substitution or other suitable methods.

  • Step 4: : Purification of the final product using techniques like column chromatography or recrystallization.

Industrial Production Methods

In industrial settings, the production scale-up involves optimization of reaction conditions, use of continuous flow reactors for enhanced efficiency, and stringent quality control to ensure high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidation reactions may occur at the benzylamine group, leading to the formation of corresponding N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions might target the imidazolidine-2,4-dione ring, potentially forming dihydro or tetrahydro derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the trifluoromethoxyphenyl group or the trifluoromethyl group, generating diverse products.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

  • Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles like amines or alcohols.

Major Products

  • Oxidation Products: : N-oxides, nitroso derivatives, or other oxygenated compounds.

  • Reduction Products: : Dihydro and tetrahydroimidazolidine derivatives.

  • Substitution Products: : Modified phenyl and methyl derivatives.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules and catalysts in various organic reactions.

Biology

Medicine

Research explores its potential as a drug candidate due to its unique pharmacophore, possibly targeting specific proteins or enzymes.

Industry

Its stability and functional groups make it useful in the development of novel materials, coatings, and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or cellular proteins.

  • Pathways Involved: : Inhibition or activation of biochemical pathways, modulation of enzyme activity, and alteration of signal transduction mechanisms.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione exhibits distinct properties:

  • Uniqueness: : The presence of trifluoromethoxy and trifluoromethyl groups increases its lipophilicity and metabolic stability.

  • Similar Compounds: : 5-(aminobenzyl)-3-phenylimidazolidine-2,4-dione, 5-(benzylamino)-3-(trifluoromethyl)imidazolidine-2,4-dione.

Properties

IUPAC Name

5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F6N3O3/c19-17(20,21)16(25-10-11-4-2-1-3-5-11)14(28)27(15(29)26-16)12-6-8-13(9-7-12)30-18(22,23)24/h1-9,25H,10H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMWBSBMXYGPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione
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5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 3
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5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 4
5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 5
5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione

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